Pituitary adenylate cyclase-activating peptide-38 (human)

PAC1 receptor selectivity VPAC vs PAC1 pharmacology class B GPCR agonism

Pituitary adenylate cyclase-activating peptide-38 (PACAP-38, human) is a 38-amino acid C-terminally α-amidated neuropeptide belonging to the secretin/glucagon/VIP superfamily of class B GPCR ligands. It is the predominant endogenous isoform, arising from posttranslational processing of the ADCYAP1 gene product, with the 27-amino acid form (PACAP-27) representing an N-terminal truncation lacking the C-terminal 11 residues.

Molecular Formula C203H331N63O53S
Molecular Weight 4534 g/mol
CAS No. 124123-15-5
Cat. No. B3027191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePituitary adenylate cyclase-activating peptide-38 (human)
CAS124123-15-5
Molecular FormulaC203H331N63O53S
Molecular Weight4534 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC6=CN=CN6)N
InChIInChI=1S/C203H331N63O53S/c1-18-109(12)162(262-156(279)99-230-170(290)147(95-157(280)281)255-193(313)149(100-267)259-168(288)124(211)93-119-97-224-103-231-119)198(318)257-145(88-114-40-20-19-21-41-114)191(311)266-163(113(16)270)199(319)258-148(96-158(282)283)190(310)261-151(102-269)194(314)253-144(92-118-59-67-123(274)68-60-118)188(308)260-150(101-268)192(312)243-134(51-38-83-227-202(220)221)180(300)251-142(90-116-55-63-121(272)64-56-116)186(306)242-132(49-36-81-225-200(216)217)176(296)237-127(44-24-31-76-206)173(293)245-137(70-72-153(213)276)182(302)246-138(73-85-320-17)171(291)233-112(15)167(287)263-159(106(6)7)195(315)247-130(47-27-34-79-209)175(295)238-129(46-26-33-78-208)177(297)252-143(91-117-57-65-122(273)66-58-117)187(307)249-140(87-105(4)5)184(304)234-110(13)165(285)232-111(14)166(286)264-160(107(8)9)197(317)256-139(86-104(2)3)169(289)229-98-155(278)235-126(43-23-30-75-205)172(292)239-133(50-37-82-226-201(218)219)179(299)250-141(89-115-53-61-120(271)62-54-115)185(305)241-128(45-25-32-77-207)174(294)244-136(69-71-152(212)275)181(301)240-135(52-39-84-228-203(222)223)183(303)265-161(108(10)11)196(316)248-131(48-28-35-80-210)178(298)254-146(94-154(214)277)189(309)236-125(164(215)284)42-22-29-74-204/h19-21,40-41,53-68,97,103-113,124-151,159-163,267-274H,18,22-39,42-52,69-96,98-102,204-211H2,1-17H3,(H2,212,275)(H2,213,276)(H2,214,277)(H2,215,284)(H,224,231)(H,229,289)(H,230,290)(H,232,285)(H,233,291)(H,234,304)(H,235,278)(H,236,309)(H,237,296)(H,238,295)(H,239,292)(H,240,301)(H,241,305)(H,242,306)(H,243,312)(H,244,294)(H,245,293)(H,246,302)(H,247,315)(H,248,316)(H,249,307)(H,250,299)(H,251,300)(H,252,297)(H,253,314)(H,254,298)(H,255,313)(H,256,317)(H,257,318)(H,258,319)(H,259,288)(H,260,308)(H,261,310)(H,262,279)(H,263,287)(H,264,286)(H,265,303)(H,266,311)(H,280,281)(H,282,283)(H4,216,217,225)(H4,218,219,226)(H4,220,221,227)(H4,222,223,228)/t109-,110-,111-,112-,113+,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,159-,160-,161-,162-,163-/m0/s1
InChIKeyUFTCZKMBJOPXDM-XXFCQBPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PACAP-38 (human) CAS 124123-15-5 – Core Identity and Pharmacological Baseline for Research Procurement


Pituitary adenylate cyclase-activating peptide-38 (PACAP-38, human) is a 38-amino acid C-terminally α-amidated neuropeptide [1] belonging to the secretin/glucagon/VIP superfamily of class B GPCR ligands. It is the predominant endogenous isoform, arising from posttranslational processing of the ADCYAP1 gene product, with the 27-amino acid form (PACAP-27) representing an N-terminal truncation lacking the C-terminal 11 residues [1]. PACAP-38 activates three human receptors – PAC1, VPAC1, and VPAC2 – with a defining pharmacological signature: at VPAC1 and VPAC2 receptors, PACAP-38, PACAP-27, and VIP display comparable affinity, whereas at the PAC1 receptor, PACAP-38 is >100-fold more potent than VIP, establishing it as the endogenous high-affinity PAC1 agonist [2]. The amino acid sequence of PACAP-38 is fully conserved across human, mouse, rat, and sheep [3]. CAS 124123-15-5 refers to the synthetic human-sequence peptide in its acetate salt form, commonly supplied as a lyophilized powder for research use.

PACAP-38 (human) CAS 124123-15-5 – Why In-Class Analogs Cannot Be Interchanged for Research Use


PACAP-38 cannot be functionally replaced by PACAP-27 or VIP without altering experimental outcomes in a quantifiable and context-dependent manner. The three peptides exhibit divergent receptor selectivity profiles, differential signaling bias, and distinct metabolic stability. At the PAC1 receptor – the primary central nervous system target – PACAP-38 is >100-fold more potent than VIP [1], while at VPAC1/VPAC2 receptors all three peptides are roughly equipotent, making receptor-subtype attribution critically dependent on the agonist used. In primary glial cells, PACAP-38 activates the ERK1/2 pathway whereas PACAP-27 does not, despite both peptides stimulating cAMP production with similar efficacy [2], revealing agonist-biased signaling that cannot be captured by PACAP-27. Furthermore, PACAP-38 is rapidly metabolized in human plasma with a half-life of <5 minutes, while PACAP-27 remains stable under identical conditions [3], imposing distinct pharmacokinetic constraints for in vivo or ex vivo applications. These three axes of differentiation – receptor selectivity, signaling bias, and metabolic stability – mean that substitution of PACAP-38 with PACAP-27 or VIP introduces systematic confounds that may invalidate experimental conclusions. The quantitative evidence that follows documents each of these dimensions.

PACAP-38 (human) CAS 124123-15-5 – Quantitative Differential Evidence Versus Closest Analogs


PAC1 Receptor Selectivity: PACAP-38 Exhibits >100-Fold Greater Potency Than VIP at the Human PAC1 Receptor

At the human PAC1 receptor, PACAP-38 is >100-fold more potent than VIP as an agonist. In radioligand binding studies on chick ciliary ganglion neurons expressing PAC1 receptors, PACAP-38 exhibited approximately 1,000-fold higher binding affinity than VIP, and in cAMP radioimmunoassays, it was approximately 600-fold more potent at mobilizing neuronal cAMP than VIP [1]. At 10 nM, PACAP-38 increased neuronal ACh sensitivity by ~50% within 10 min, whereas VIP at the same concentration was ineffective [1]. By contrast, at human VPAC1 and VPAC2 receptors, PACAP-38, PACAP-27, and VIP display comparable affinity and potency [2]. This differential selectivity pattern – high potency at PAC1 with broad VPAC activity – is a hallmark that distinguishes PACAP-38 from VIP, which lacks meaningful PAC1 activity at physiological concentrations.

PAC1 receptor selectivity VPAC vs PAC1 pharmacology class B GPCR agonism

Signaling Bias: PACAP-38 but Not PACAP-27 Activates ERK1/2 in Primary Trigeminal Glia

In primary rat trigeminal ganglion glial cultures, PACAP-38 (1 µM) stimulated a time-dependent increase in phosphorylated ERK1/2 (pERK1/2) with maximal activation at 10–15 min, yielding a pEC50 of 8.16 ± 0.14 (n=3) [1]. In contrast, PACAP-27 at 1 µM did not significantly increase pERK1/2 at any time point, with a pEC50 <6 (i.e., no measurable response) [1]. Both peptides stimulated cAMP production with comparable efficacy (Emax PACAP-38 1.81 ± 0.57 vs PACAP-27 1.86 ± 0.52 pmol/well), though PACAP-38 was ~3-fold more potent in cAMP assays (pEC50 9.44 ± 0.13 vs 9.00 ± 0.11) [1]. This cell-type-dependent signaling bias – ERK activation exclusively by PACAP-38 – cannot be replicated by PACAP-27.

biased agonism ERK signaling primary glial cells PAC1 receptor

Metabolic Stability: PACAP-38 Half-Life <5 Minutes in Human Plasma, Whereas PACAP-27 Remains Stable

In vitro incubation of PACAP-38 in human plasma at 37°C resulted in rapid degradation with a half-life (t₁/₂) of less than 5 minutes. Under identical experimental conditions, PACAP-27 was stable, showing no significant degradation over the observation period [1]. The rapid metabolism of PACAP-38 is mediated primarily by dipeptidyl peptidase IV (DPP IV) acting at the N-terminus, as well as by endopeptidase and carboxypeptidase cleavage at the C-terminal extension (residues 28–38) [1]. This extreme lability imposes strict handling requirements: PACAP-38 must be used fresh, kept on ice, and exposure to plasma or DPP IV-containing media minimized. PACAP-27, lacking the C-terminal extension and being less susceptible to DPP IV, does not share this constraint and may therefore produce spurious results if substituted without accounting for differential stability.

peptide stability human plasma metabolism DPP IV degradation pharmacokinetics

Neuroprotective Potency: PACAP-38 28–38 C-Terminal Extension Confers Superior Neuroprotection Over PACAP-27

In a cellular model of Parkinson's disease, PACAP-38 and its C-terminally extended analogs exerted a more potent neuroprotective action than their 27-amino acid counterparts [1]. The enhanced neuroprotective effect of PACAP-38 was mechanistically dependent on simultaneous engagement of both Gs-dependent (cAMP) and Gq-dependent signaling pathways via the PAC1 receptor, whereas PACAP-27 preferentially signals through Gs alone [1]. The 28–38 C-terminal segment of PACAP-38 plays a critical role in stabilizing the optimal peptide conformation for PAC1 receptor interaction and in recruiting Gq coupling, as demonstrated by systematic truncation and substitution studies [2]. The quantitative advantage is functional rather than purely affinity-based: both peptides bind PAC1 with similar affinity, but PACAP-38 triggers a broader signaling repertoire that translates into greater cell survival under neurotoxic stress.

neuroprotection Parkinson's disease model C-terminal peptide segment PAC1 receptor signaling

Receptor Binding Pharmacology: PACAP-38 Displays Splice-Variant-Dependent Affinity at Human PAC1 Receptor Isoforms

The human PAC1 receptor exists as multiple splice variants with distinct pharmacological profiles. At the human PAC1 'very short' variant (ENST00000409363), PACAP-38 exhibits a Ki of 121 nM (pKi = 6.9), whereas at the 'short' variant it displays a Ki of 1.7 nM (pKi = 8.8), and at the full-length receptor (ENST00000304166) a Ki of 1.1 nM (pKi = 9.0) [1]. This represents an approximately 110-fold difference in binding affinity across PAC1 splice variants for the same endogenous ligand. Notably, one human PAC1 splice variant has been reported to respond to PACAP-38, PACAP-27, and VIP with comparable affinity, deviating from the canonical PAC1 selectivity pattern [2]. In contrast, at human VPAC1, PACAP-38 exhibits a Ki of 0.05 nM (high-affinity binding) [3], comparable to PACAP-27 and VIP. This splice-variant pharmacology means that the choice between PACAP-38 and PACAP-27 can differentially engage receptor populations depending on the cellular context.

PAC1 splice variants receptor binding affinity Ki values pharmacological characterization

Species Sequence Identity: Human PACAP-38 Sequence Is 100% Conserved Across Major Mammalian Research Species

The amino acid sequence of mature PACAP-38 is identical in human, mouse, rat, and sheep (Ovis aries) [1]. Comparison of PACAP orthologs across vertebrates shows 100% sequence identity among mammals, with only 1–3 amino acid substitutions in chicken, frog, and salmon [2]. This is a critical practical consideration: synthetic human PACAP-38 (CAS 124123-15-5) is pharmacologically identical to the endogenous peptide in all commonly used rodent model species. In contrast, VIP sequence shows species-dependent variation, and the PACAP-related peptide helospectin (a lizard-derived PACAP/VIP analog) diverges substantially. The complete mammalian conservation eliminates the need for species-matched peptide procurement in rodent-to-human translational studies, reducing inventory complexity and ensuring data cross-comparability.

species conservation sequence homology translational relevance cross-species pharmacology

PACAP-38 (human) CAS 124123-15-5 – Evidence-Backed Research and Industrial Application Scenarios


PAC1 Receptor-Selective Pharmacology and Drug Discovery Screening

PACAP-38 is the endogenous high-affinity agonist for the PAC1 receptor, with >100-fold selectivity over VIP at this receptor subtype while maintaining equipotent activity at VPAC1 and VPAC2 [1]. This dual profile enables its use as a pan-PACAP receptor agonist in screening cascades, where it serves as the reference full agonist for hit validation, receptor selectivity profiling, and functional assay calibration across all three PACAP-responsive receptors. In drug discovery programs targeting migraine – where anti-PACAP-38 monoclonal antibodies such as bocunebart (ALD1910/Lu AG09222) have advanced to clinical evaluation – synthetic human PACAP-38 is the critical positive control for in vitro pharmacological characterization of antibody candidates and small-molecule PAC1 antagonists.

Biased Agonism and G Protein-Coupled Receptor Signaling Studies

PACAP-38 is the only endogenous PACAP isoform that activates both Gs/cAMP and ERK1/2 signaling pathways in primary glial cells, whereas PACAP-27 stimulates cAMP but not ERK [1]. This makes PACAP-38 indispensable for studies of biased agonism, signaling pathway dissection, and β-arrestin recruitment at class B GPCRs. Researchers investigating PAC1 receptor signaling bias – particularly the physiological relevance of ERK coupling in neuroinflammatory contexts – must use PACAP-38 as the endogenous reference agonist, as PACAP-27 systematically underestimates the signaling complexity of PAC1 activation.

Neuroprotection and Neurodegenerative Disease Model Research

PACAP-38 exerts neuroprotective effects in cellular models of Parkinson's disease that are more potent than those of PACAP-27, dependent on the 28–38 C-terminal extension and concomitant activation of both Gs and Gq pathways [1]. For in vitro neurodegeneration assays using PAC1-expressing neuronal or glial cultures exposed to neurotoxic insults (e.g., 6-OHDA, MPP+), PACAP-38 is the appropriate tool peptide to elicit maximal cytoprotective signaling. Studies using only PACAP-27 may fail to detect the full therapeutic potential of PAC1-mediated neuroprotection due to incomplete signaling pathway engagement.

Peptide Stability and Pharmacokinetic Method Development

The extreme lability of PACAP-38 in human plasma (t₁/₂ <5 min) [1] makes it a benchmark substrate for developing stabilization strategies – including N-terminal acetylation, DPP IV-resistant analogs, and formulation approaches. Researchers focused on peptide engineering, prodrug design, or in vivo pharmacokinetic modeling of class B GPCR peptide ligands can use PACAP-38 as a prototypical unstable neuropeptide for comparative stability studies. Its rapid clearance also necessitates strict cold-chain handling and immediate use protocols, which should be factored into experimental design and procurement planning.

Quote Request

Request a Quote for Pituitary adenylate cyclase-activating peptide-38 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.